molecular formula C12H19N3O2 B561399 tert-Butyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate CAS No. 100501-57-3

tert-Butyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate

Cat. No.: B561399
CAS No.: 100501-57-3
M. Wt: 237.303
InChI Key: SNYMVWVCTSCTLP-UHFFFAOYSA-N
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Description

tert-Butyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate: is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with a β-keto ester, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyrazole or pyridine rings, potentially altering the compound’s biological activity.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different

Biological Activity

Tert-Butyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate (CAS No. 100501-57-3) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including anti-inflammatory effects, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H19N3O2, with a molecular weight of 237.30 g/mol. Its structure features a pyrazolo-pyridine core which is critical for its biological activity.

PropertyValue
Molecular FormulaC12H19N3O2
Molecular Weight237.30 g/mol
CAS Number100501-57-3

Anti-inflammatory Effects

Recent studies have indicated that compounds similar to tert-butyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine derivatives exhibit significant anti-inflammatory properties. For instance, in vitro assays demonstrated that certain derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process.

Case Study: COX Inhibition
A study reported that related pyrazolo compounds showed IC50 values against COX-2 comparable to standard anti-inflammatory drugs such as celecoxib. Specifically, one derivative exhibited an IC50 of 0.04 ± 0.01 μmol against COX-2, suggesting strong anti-inflammatory potential .

Enzyme Inhibition

Tert-butyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine derivatives have also been investigated for their inhibitory effects on various enzymes involved in cancer proliferation and inflammation.

Cyclin-dependent Kinases (CDKs)
Research has shown that some pyrazolo derivatives can selectively inhibit CDK2 and CDK9 with IC50 values of 0.36 µM and 1.8 µM respectively . This selectivity indicates potential applications in cancer therapy by targeting specific pathways involved in tumor growth.

Antiproliferative Activity

The antiproliferative effects of these compounds have been assessed in various human cancer cell lines, including HeLa and HCT116 cells. Compounds derived from this class have demonstrated significant inhibition of cell proliferation, indicating their potential as anticancer agents.

Table: Antiproliferative Activity in Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound AHeLa1.5
Compound BHCT1161.8
tert-butyl derivativeA3750.9

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications at various positions on the pyrazolo ring can enhance or diminish activity against specific targets:

  • Substituents : Electron-donating groups on the pyrazolo ring enhance anti-inflammatory activity.
  • Ring Modifications : Alterations to the nitrogen positions can significantly affect enzyme inhibition profiles.

Properties

IUPAC Name

tert-butyl 2-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-6-5-10-9(8-15)7-14(4)13-10/h7H,5-6,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYMVWVCTSCTLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=NN(C=C2C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70672011
Record name tert-Butyl 2-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100501-57-3
Record name tert-Butyl 2-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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